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Compound of Interest |

(R)-1-(2-
Compound Name: (Trifluoromethyl)phenyl)ethanamin

e

Cat. No.: B144626

An In-depth Technical Guide to (R)-1-(2-
(Trluoromethyl)phenyl)ethanamine

This technical guide provides a comprehensive overview of (R)-1-(2-
(Trluoromethyl)phenyl)ethanamine, a chiral building block of significant interest in the
pharmaceutical and chemical research sectors. The document details its chemical structure,
IUPAC nomenclature, physicochemical properties, and key experimental protocols for its
synthesis and analysis.

Chemical Structure and IUPAC Name

(R)-1-(2-(Trluoromethyl)phenyl)ethanamine is a chiral primary amine featuring a trifluoromethyl
group on the phenyl ring. This substitution significantly influences the compound's chemical
and biological properties.

Chemical Structure:
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IUPAC Name: (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine[1][2]

Synonyms: (R)-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE, Benzenemethanamine,
a-methyl-2-(trifluoromethyl)-, (aR)-[1][2]

Physicochemical and Computed Properties

A summary of the key quantitative data for (R)-1-(2-(Trluoromethyl)phenyl)ethanamine is
presented in the table below. These properties are crucial for researchers in designing
experiments and understanding the compound's behavior in various systems.
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Property Value Reference
Molecular Formula CoH1oF3N [1]
Molecular Weight 189.18 g/mol [1][2]
Appearance Colorless solid [1]

Boiling Point 196.3 °C at 760 mmHg

XLogP3-AA 2.1 [1][2]
Topological Polar Surface Area 26 A2 [1112]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

4 1
Count ]
Rotatable Bond Count 2
CAS Number 127733-46-4 [1][2]

Experimental Protocols

Detailed methodologies for the asymmetric synthesis and the determination of enantiomeric
purity are critical for the application of this chiral amine in research and development.

Asymmetric Synthesis via Catalytic Isomerization of
Imines

A general and effective method for the synthesis of chiral trifluoromethylated amines involves
the asymmetric isomerization of trifluoromethyl imines using a chiral catalyst. This approach
provides access to the desired (R)-enantiomer with high enantioselectivity.[3][4][5]

Experimental Workflow:
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Asymmetric Synthesis Workflow
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(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
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Caption: Asymmetric synthesis of (R)-1-(2-(Trluoromethyl)phenyl)ethanamine.
Methodology:

e Imine Formation: The corresponding trifluoromethyl imine is synthesized by the condensation
of 2-(trifluoromethyl)acetophenone with a suitable amine, such as benzylamine, often with
the removal of water.

o Asymmetric Isomerization: The crude imine is then subjected to an isomerization reaction in
the presence of a new chiral organic catalyst. The reaction is typically carried out at a
controlled temperature (e.g., -20 °C) to enhance enantioselectivity.[3]

¢ Hydrolysis: The resulting N-protected amine is then deprotected, for instance, by catalytic
hydrogenation to remove a benzyl group, to yield the final (R)-1-(2-
(trifluoromethyl)phenyl)ethanamine.

 Purification: The final product is purified using standard techniques such as column
chromatography.

Determination of Enantiomeric Purity by NMR
Spectroscopy

A robust and rapid method for determining the enantiomeric excess (ee) of chiral primary
amines involves the use of a chiral derivatizing agent and subsequent analysis by *H NMR
spectroscopy.[6][7][8]

Experimental Workflow:
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Enantiomeric Purity Analysis Workflow
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Caption: Workflow for determining the enantiomeric purity of a chiral amine.
Methodology:

» Derivatization: A sample of the synthesized (R)-1-(2-(trifluoromethyl)phenyl)ethanamine is
reacted with a chiral derivatizing agent (CDA), such as (R)- or (S)-Mosher's acid chloride (a-
methoxy-a-(trifluoromethyl)phenylacetyl chloride), in an NMR tube. This reaction forms a
mixture of diastereomers.

* NMR Spectroscopy: A*H NMR spectrum of the diastereomeric mixture is acquired.

» Signal Integration: The key step is the identification of well-resolved signals corresponding to
each diastereomer. The integration of these distinct signals provides the ratio of the two
diastereomers.

o Enantiomeric Excess Calculation: The enantiomeric excess (ee) is calculated from the
integration values of the diastereomeric signals using the formula: ee (%) = [|(Integration of
Major Diastereomer - Integration of Minor Diastereomer)| / (Integration of Major
Diastereomer + Integration of Minor Diastereomer)] x 100.

Applications in Drug Development and Research

(R)-1-(2-(Trluoromethyl)phenyl)ethanamine serves as a valuable chiral building block in the
synthesis of various pharmaceutical compounds.[1] The trifluoromethyl group can enhance
properties such as metabolic stability and lipophilicity, which are desirable in drug candidates.
Its primary application is as a precursor or intermediate in the synthesis of more complex active
pharmaceutical ingredients (APIs).[1] In chemical research, its unique electronic and steric
properties are utilized in the development of new synthetic methodologies and catalysts.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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